2,6-Dibromo-4-acetylresorcinol
Description
Contextualization within Halogenated Resorcinol (B1680541) and Substituted Acetophenones Research
Halogenated resorcinols are a class of compounds that have long been a focus of synthetic and medicinal chemistry. The introduction of halogen atoms to the resorcinol ring can significantly alter its chemical reactivity and biological activity. Research in this area includes the development of efficient and regioselective halogenation methods to produce specific isomers. acs.orgnih.gov For instance, methods for the regiodivergent synthesis of halogenated resorcinol derivatives from vinylogous esters have been developed, offering access to either 4- or 6-haloresorcinol isomers from a common precursor. acs.orgnih.gov
Substituted acetophenones, on the other hand, are widely recognized as important precursors and intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals and agrochemicals. wisdomlib.orgrasayanjournal.co.inijsret.com The acetyl group provides a reactive handle for various chemical transformations, while the substituted phenyl ring allows for the fine-tuning of the molecule's properties. acs.org The study of substituted acetophenones is crucial for understanding structure-activity relationships and for the rational design of new functional molecules. ijsret.com 2,6-Dibromo-4-acetylresorcinol sits (B43327) at the confluence of these two research streams, embodying the structural features and potential reactivity of both classes of compounds.
Academic Significance of Polybrominated Phenolic Ketones
Polybrominated phenolic ketones, such as this compound, hold considerable academic significance due to their potential as building blocks in organic synthesis and their interesting biological properties. The presence of multiple bromine atoms can enhance the lipophilicity of the molecule and influence its interaction with biological targets. researchgate.net
Research on related polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has revealed a wide range of biological activities, from antimicrobial to potential anticancer effects. nih.gov While not a PBDE, the polybrominated nature of this compound suggests that it could also exhibit interesting biological activities, warranting further investigation. The study of such compounds contributes to a deeper understanding of how polyhalogenation affects the chemical and biological properties of phenolic compounds.
Historical Overview of Resorcinol Derivative Studies in Organic and Medicinal Chemistry
The study of resorcinol and its derivatives has a rich history dating back to the 19th century. Resorcinol itself was first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org Early research focused on understanding its fundamental chemical properties and reactivity. Over time, the focus shifted towards the synthesis and application of its derivatives.
In the early 20th century, studies on alkyl derivatives of resorcinol began to explore the relationship between their structure and antiseptic properties. nih.gov This marked a significant step towards the development of resorcinol-based medicinal compounds. Resorcinol and its derivatives have since been used in various pharmaceutical and cosmetic applications. wikipedia.orgbritannica.comgoogle.comjmchemsci.com The development of synthetic methods, such as the Nencki reaction for the preparation of hydroxy-ketones, further expanded the range of accessible resorcinol derivatives. ias.ac.in The historical progression of research on resorcinol derivatives from basic characterization to the synthesis of complex, functionalized molecules provides the foundation for the contemporary study of compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-3(11)4-2-5(9)8(13)6(10)7(4)12/h2,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQYRSCSPGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357909 | |
| Record name | 2,6-Dibromo-4-acetylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36772-98-2 | |
| Record name | 2,6-Dibromo-4-acetylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2,6 Dibromo 4 Acetylresorcinol
Regioselective Bromination Strategies for Acetylresorcinol Precursors
The introduction of two bromine atoms specifically at the 2 and 6 positions of a 4-acetylresorcinol precursor is a critical step. The strong activating and ortho-, para-directing effects of the two hydroxyl groups, combined with the meta-directing effect of the acetyl group, favor electrophilic substitution at the 2 and 6 positions, which are ortho to one hydroxyl group and para to the other.
Direct Halogenation Protocols and Optimized Reaction Conditions
Direct bromination using molecular bromine (Br₂) is a common method for the halogenation of activated aromatic rings such as phenols. The reaction typically proceeds via electrophilic aromatic substitution. For the synthesis of 2,6-dibromo-4-acetylresorcinol, the precursor, 4-acetylresorcinol, would be treated with at least two equivalents of bromine. The solvent choice is crucial for controlling the reaction rate and selectivity.
Table 1: Optimized Reaction Conditions for Direct Bromination of Phenolic Compounds
| Brominating Agent | Substrate | Solvent | Catalyst/Additive | Temperature | Yield | Reference |
| Br₂ | p-Nitrophenol | Glacial Acetic Acid | None | Room Temp to 85°C | 96-98% | nih.gov |
| Br₂ | 5,6-dimethoxyindan-1-one | Acetic Acid | None | Room Temperature | 95% (dibromo) | datapdf.com |
| aq. CaBr₂–Br₂ | Phenol (B47542) derivatives | Water | None | Room Temperature | 92-98% | researchgate.net |
| aq. AlBr₃-Br₂ | Aromatic compounds | Water | None | Not specified | Excellent | sigmaaldrich.com |
This table presents data for analogous bromination reactions to illustrate typical conditions and yields.
A typical procedure would involve dissolving 4-acetylresorcinol in a suitable solvent like glacial acetic acid or a chlorinated solvent. nih.gov A solution of bromine in the same solvent is then added dropwise at a controlled temperature, often starting at room temperature and sometimes followed by gentle heating to ensure complete reaction. nih.gov The use of aqueous systems with reagents like CaBr₂–Br₂ has also been shown to be highly efficient and offers a greener alternative. researchgate.net
Indirect Bromination Routes Utilizing Halogenating Agents
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, particularly those that are highly activated. masterorganicchemistry.com It offers advantages over molecular bromine in terms of handling and often provides higher selectivity, reducing the formation of polybrominated byproducts. nih.govmdpi.com The reaction with NBS can be conducted under various conditions, including in the presence of a radical initiator for benzylic brominations, or under polar, often acidic, conditions for electrophilic aromatic substitution. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, electrophilic conditions would be employed.
Table 2: Conditions for Bromination using N-Bromosuccinimide (NBS)
| Substrate | Solvent | Catalyst/Additive | Temperature | Product | Yield | Reference |
| Aralkyl Ketones | Acetonitrile (B52724) | Neutral Al₂O₃ | Reflux | Nuclear bromination | Excellent | researchgate.net |
| Activated aromatics | Acetonitrile | None | Room Temperature | p-Bromo derivative | High | mpg.de |
| Phenols | Tetrabutylammonium bromide | Montmorillonite K-10 clay | Not specified | p-Bromo derivative | High | wikipedia.org |
| Uracil derivatives | Acetonitrile | UV irradiation | Ambient | 5-Bromouracil | Excellent | organic-chemistry.org |
This table illustrates the versatility of NBS in bromination reactions under various conditions.
The reaction would involve treating 4-acetylresorcinol with two equivalents of NBS in a suitable solvent such as acetonitrile or a mixture of chloroform (B151607) and N,N-dimethylformamide. researchgate.netmasterorganicchemistry.com The addition of a catalyst, such as a Lewis acid or a solid acid like alumina, can enhance the reaction rate and selectivity. researchgate.net Photochemical methods using NBS have also been developed for the regioselective bromination of aromatic compounds. organic-chemistry.org
Advanced Acylation Techniques for Resorcinol (B1680541) Scaffold Functionalization
An alternative synthetic pathway to this compound involves the acylation of a pre-functionalized resorcinol ring, specifically 2,6-dibromoresorcinol. This approach circumvents the need for regioselective bromination of an acetylated precursor.
Friedel-Crafts Reaction Modifications and Mechanistic Considerations
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. nih.govresearchgate.netnih.gov The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov For the acylation of 2,6-dibromoresorcinol, the reactivity of the aromatic ring is reduced due to the presence of two deactivating bromo-substituents. Therefore, forcing conditions or more active catalyst systems may be required.
The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. masterorganicchemistry.com The presence of the two hydroxyl groups on the resorcinol ring strongly directs the acylation to the 4-position.
Table 3: Catalysts and Conditions for Friedel-Crafts Acylation
| Acylating Agent | Catalyst | Solvent | Temperature | Reference |
| Acetic Anhydride | Zinc Chloride | Glacial Acetic Acid | 140-145°C | tcichemicals.com |
| Acyl Chlorides | Aluminum Chloride | Various | Varies | nih.govnih.gov |
| Acetic Anhydride | Zeolite Beta | Liquid Phase | Not specified | |
| Acetic Anhydride | Imidazolium-based ionic liquid | Not specified | Not specified | masterorganicchemistry.com |
This table provides examples of different catalyst systems used in Friedel-Crafts acylation reactions.
Alternative Acylation Methodologies for Ortho-Substituted Resorcinols
Given the potential for low yields or harsh reaction conditions with traditional Friedel-Crafts acylation on a deactivated substrate like 2,6-dibromoresorcinol, alternative acylation methods can be considered. The Fries rearrangement, which involves the rearrangement of a phenolic ester to a hydroxyaryl ketone under the influence of a Lewis acid, could be a viable option. Another approach is the Houben-Hoesch reaction, which utilizes a nitrile and a Lewis acid to generate a ketone. Biocatalytic methods using acyltransferases are also emerging as highly selective and environmentally benign alternatives for the acylation of phenols.
Multi-Component and Convergent Synthetic Approaches to the Target Compound
While a linear synthesis starting from resorcinol is the most straightforward approach, multi-component reactions (MCRs) and convergent syntheses offer pathways to increase efficiency and rapidly build molecular complexity. researchgate.net
A potential multi-component strategy could involve the simultaneous reaction of a resorcinol derivative, a bromine source, and an acetylating agent in a one-pot process. However, controlling the regioselectivity of three simultaneous reactions would be a significant challenge.
A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For this compound, this could theoretically involve the synthesis of a di-brominated aromatic fragment and a separate fragment containing the acetyl group, followed by their coupling. However, for a molecule of this size and complexity, a convergent approach is less likely to be more efficient than a well-optimized linear sequence.
Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dibromo 4 Acetylresorcinol
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique is indispensable for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be the method of choice for the unambiguous determination of the elemental composition of 2,6-Dibromo-4-acetylresorcinol. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₆Br₂O₃), the theoretical exact mass would be calculated and compared against the experimental value. The presence of two bromine atoms would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br), which would serve as a clear indicator of the compound's identity.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Isotope Combination | Relative Abundance (%) |
|---|---|
| [M]⁺ (with ²⁷⁹Br) | ~50.69 |
| [M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br) | ~98.02 |
This table represents a theoretical calculation and would be confirmed by experimental data.
Fragmentation Pathways Elucidation
Electron ionization (EI) mass spectrometry would be employed to induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides a "fingerprint" that is unique to the compound's structure. The analysis of these fragments helps in understanding the connectivity of atoms within the molecule. For instance, the loss of a methyl group (CH₃) from the acetyl moiety or the cleavage of a bromine atom are expected fragmentation pathways. The stability of the resorcinol (B1680541) ring would likely lead to characteristic aromatic fragment ions. While specific data for 2,6-dibromo-4-isopropenylphenol shows fragmentation patterns involving the loss of a methyl radical, the precise pathways for the acetyl derivative would need to be experimentally determined researchgate.net.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.ithzdr.de This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
Crystal System, Space Group, and Unit Cell Parameters Analysis
To perform this analysis, a suitable single crystal of this compound would need to be grown. Once obtained, the crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data provides fundamental information about the symmetry and packing of the molecules in the crystal lattice. For comparison, the related compound 2-bromo-4,6-bis(dibromoacetyl)resorcinol crystallizes in the triclinic system with the Pī space group researchgate.net.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
This table would be populated with experimental data upon successful crystallographic analysis.
π-π Stacking Interactions and Supramolecular Assembly in the Crystal Lattice
The aromatic resorcinol ring in this compound provides the possibility for π-π stacking interactions between adjacent molecules. The analysis of the crystal structure would determine the presence, geometry (e.g., face-to-face, offset), and distance of these interactions. The interplay of hydrogen bonding, halogen bonding, and π-π stacking dictates the final three-dimensional supramolecular assembly of the molecules in the crystal lattice. Understanding these interactions is fundamental to the field of crystal engineering.
Conformational Preferences and Torsion Angle Analysis
The conformational preferences of this compound are centered around the orientation of the acetyl and hydroxyl groups relative to the benzene (B151609) ring. The presence of two bromine atoms ortho to one of the hydroxyl groups and meta to the acetyl group introduces significant steric and electronic influences.
Intramolecular Hydrogen Bonding:
A dominant factor in determining the conformation of this compound is the formation of intramolecular hydrogen bonds. Specifically, a strong hydrogen bond is expected to form between the hydrogen of the hydroxyl group at position 1 and the carbonyl oxygen of the acetyl group at position 4. This interaction is a common feature in o-hydroxyacetophenones and contributes significantly to the planarity of the acetyl group with the benzene ring. A second, weaker intramolecular hydrogen bond may also exist between the hydrogen of the hydroxyl group at position 3 and the same carbonyl oxygen, further stabilizing a planar conformation. The presence of such hydrogen bonds is known to influence the chemical shifts observed in NMR spectroscopy. ugr.es
Steric Hindrance:
The two bulky bromine atoms at positions 2 and 6 exert considerable steric hindrance. This steric pressure influences the orientation of the adjacent hydroxyl group at position 1. While intramolecular hydrogen bonding promotes planarity, the steric repulsion between the bromine atoms and the hydroxyl and acetyl groups can lead to slight out-of-plane distortions. In related halogenated aromatic compounds, slight displacements of the halogen atoms from the mean plane of the benzene ring have been observed. For instance, in 2,6-dibromo-4-methylaniline, the bromine atoms are slightly displaced from the benzene ring's mean plane. epdf.pub
Torsion Angle Analysis:
Based on the analysis of structurally related compounds and theoretical considerations, the key torsion angles in this compound are expected to reflect a largely planar arrangement, particularly for the acetyl group, to maximize conjugation and accommodate the intramolecular hydrogen bond.
The table below outlines the expected torsion angles and the primary interactions influencing them. It is important to note that these are predicted values based on known chemical principles, in the absence of direct experimental crystallographic data.
| Torsion Angle | Atoms Involved | Expected Value (°) | Rationale |
| ω1 | C3 - C4 - C(O) - C(H3) | ~0 or ~180 | Planarity favored by conjugation and intramolecular hydrogen bonding with the hydroxyl group at position 1. |
| ω2 | C1 - C2 - Br | ~0 | Coplanarity with the aromatic ring is expected. |
| ω3 | C5 - C6 - Br | ~0 | Coplanarity with the aromatic ring is expected. |
| ω4 | C2 - C1 - O - H | ~0 | Orientation of the hydroxyl group to form an intramolecular hydrogen bond with the acetyl carbonyl group. |
| ω5 | C2 - C3 - O - H | Variable | The orientation of this hydroxyl group will be influenced by a balance of steric effects from the adjacent bromine and potential weak hydrogen bonding. |
The planarity of the acetyl group with the aromatic ring is a well-documented phenomenon in related structures like 4-acetylresorcinol. This planarity is a consequence of the resonance stabilization gained through the delocalization of π-electrons across the aromatic ring and the carbonyl group. The formation of a strong intramolecular hydrogen bond further locks the acetyl group into a planar conformation.
Investigative Chemical Reactivity and Derivatization Pathways of 2,6 Dibromo 4 Acetylresorcinol
Electrophilic Aromatic Substitution Reactions on the Brominated Resorcinol (B1680541) Core
Further halogenation or nitration of 2,6-Dibromo-4-acetylresorcinol would test the reactivity of the last available position on the aromatic ring.
Halogenation: Based on the high reactivity of phenols and resorcinols towards halogens, it is plausible that the C5 position could undergo bromination or chlorination. Phenol (B47542) itself is so strongly activated that bromination readily leads to polysubstitution, forming 2,4,6-tribromophenol. wikipedia.org Given that this compound already possesses significant substitution, the reaction would likely require a Lewis acid catalyst to overcome the deactivating effects of the existing bromine and acetyl groups.
Nitration: Nitration introduces a nitro (-NO2) group onto the aromatic ring. While the acetyl group is strongly deactivating, the potent activating nature of the two hydroxyl groups would likely facilitate nitration at the C5 position. studyraid.com Studies on similar polysubstituted phenols, such as the nitration of 2,6-dibromophenol, demonstrate that electrophilic substitution can occur despite the presence of deactivating bromo groups. orgsyn.org The reaction typically involves treating the substrate with a mixture of nitric acid and sulfuric acid. The successful synthesis of isomers like 4,6-dibromo-2-nitro-resorcinol further suggests that nitration of dibrominated resorcinols is a viable pathway. chemicalbook.comchemicalbook.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table presents predicted outcomes based on the reactivity of analogous compounds, as direct experimental data for this compound is not readily available in the cited literature.
| Reaction | Reagents | Predicted Product | Reference Analogy |
| Bromination | Br₂, FeBr₃ | 2,5,6-Tribromo-4-acetylresorcinol | wikipedia.org |
| Nitration | HNO₃, H₂SO₄ | 2,6-Dibromo-5-nitro-4-acetylresorcinol | orgsyn.orgchemicalbook.com |
Alkylation and Arylation Reactions
Friedel-Crafts Alkylation and Acylation: These reactions are cornerstone methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, they are known to have significant limitations. A primary constraint is that they fail with strongly deactivated aromatic rings. youtube.comyoutube.com The acetyl group on this compound is a powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic attack. studyraid.com Consequently, it is highly probable that standard Friedel-Crafts alkylation and acylation reactions would not proceed on this substrate.
Modern Cross-Coupling Methods: While classical Friedel-Crafts reactions are likely unfeasible, modern palladium-catalyzed cross-coupling reactions offer alternative pathways for arylation. Research has shown efficient ortho-C-H arylation of acetophenone (B1666503) oxime ethers with aryl boronic esters. nih.govsemanticscholar.org Another study details the palladium-catalyzed α-arylation of ortho-bromoacetophenones. These methods, however, functionalize either a C-H bond directed by a nearby group or the acetyl group's alpha position, rather than performing a classical EAS reaction on the aromatic core itself.
Transformations Involving Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups are key sites for derivatization through reactions such as etherification and esterification. Their reactivity can be influenced by intramolecular hydrogen bonding with the adjacent acetyl group and steric hindrance from the neighboring bromine atoms.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alcohol (or phenol) and an alkyl halide. wikipedia.org Phenols are more acidic than aliphatic alcohols and their conjugate bases (phenoxides) can be readily formed using moderate bases like sodium carbonate or potassium carbonate. francis-press.com The resulting phenoxide acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com
For this compound, both hydroxyl groups are available for etherification. However, studies on the analogous 2,4-dihydroxyacetophenone show that alkylation occurs selectively at the 4-OH position. This is because the 2-OH group forms a strong intramolecular hydrogen bond with the ortho-acetyl group, reducing its nucleophilicity. francis-press.com In this compound, both hydroxyls are ortho to the acetyl group, suggesting they may both be passivated by hydrogen bonding. Additionally, the large bromine atoms at the 2 and 6 positions create significant steric hindrance around the hydroxyl groups, which could further impede the approach of the alkyl halide. Despite these challenges, with appropriate primary alkyl halides (e.g., methyl iodide, ethyl bromide) and suitable reaction conditions, the formation of mono- or di-ethers is expected.
Esterification: Phenolic hydroxyl groups can be readily converted to esters by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or sodium hydroxide). This reaction, known as acylation, can serve to protect the hydroxyl groups. For instance, 4-phenylacetyl-resorcinol has been shown to react with benzoyl chloride to form the corresponding dibenzoyl derivative. ias.ac.in A similar reaction would be expected for this compound, yielding the di-ester derivative.
Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring. Milder oxidants can convert phenols into quinones. The highly substituted nature of this compound, with electron-donating hydroxyl groups and electron-withdrawing bromo and acetyl groups, makes predicting the outcome of oxidation complex. The presence of multiple activating and deactivating groups could lead to a variety of products or potentially ring cleavage under harsh oxidative conditions. Specific studies on the controlled oxidation of this particular substrate are not prevalent in the literature.
Reactivity of the Acetyl Carbonyl Functionality
The acetyl group provides a third reactive center in the molecule, exhibiting chemistry typical of a ketone. Key reactions include reduction of the carbonyl, condensation at the α-methyl group, and reactions with nucleophiles at the carbonyl carbon.
Reduction: The carbonyl group can be reduced to a secondary alcohol. Various methods are available for the reduction of substituted acetophenones. Electrochemical reduction at platinum electrodes has been shown to convert acetophenone selectively to 1-phenylethanol. acs.org Biocatalytic reductions using microorganisms like Aspergillus niger or various yeast strains can also achieve this transformation, often with high enantioselectivity, yielding chiral alcohols. researchgate.netresearchgate.net
Table 2: Examples of Reduction of Substituted Acetophenones This table shows experimental data for the reduction of compounds analogous to this compound.
| Substrate | Reaction Type | Reagent/Catalyst | Product | Yield | Reference |
| 2-Bromo-4-fluoro acetophenone | Microbial Reduction | Candida sp. | (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol | >90% | researchgate.net |
| 4-Nitro acetophenone | Microbial Reduction | Candida zeylanoides | (S)-1-(4-nitrophenyl) ethanol | 89% | researchgate.net |
| Acetophenone | Electrochemical Hydrogenation | Pt(111) electrode | 1-Phenylethanol | N/A | acs.org |
Condensation Reactions: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where an acetophenone derivative reacts with an aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.govrsc.org This reaction is broadly applicable and has been used to synthesize a wide array of chalcone derivatives from various substituted acetophenones and benzaldehydes. nih.gov It is expected that this compound would undergo this reaction with various aldehydes to produce the corresponding chalcone derivatives.
Other Carbonyl Reactions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines would yield the corresponding hydrazone. The reaction of 4-phenylacetyl-resorcinol with p-nitrophenyl hydrazine to form the 4-nitrophenyl hydrazone has been reported, illustrating this reactivity pathway. ias.ac.in Similarly, the carbonyl oxygen can act as a ligand, coordinating to metal ions to form metal complexes, as has been demonstrated with 4-acetylresorcinol and various transition metals. researchgate.net
Reduction Reactions to Hydroxylalkyl Derivatives
The acetyl group of this compound is susceptible to reduction to form the corresponding secondary alcohol, 1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanol. This transformation is a standard carbonyl reduction and can be achieved using various reducing agents.
Detailed Research Findings:
While specific literature detailing the reduction of this compound is not prevalent, the reaction is analogous to the well-established reduction of other acetophenones. The most common laboratory-scale reagents for this purpose are hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The phenolic hydroxyl groups are generally unreactive towards NaBH₄.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ would also effectively reduce the acetyl group. However, its high reactivity requires anhydrous conditions (typically using solvents like diethyl ether or tetrahydrofuran) and careful handling. It is generally less selective than NaBH₄ for this type of transformation.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. While effective for carbonyl reduction, this method also carries the risk of dehalogenation (removal of the bromine atoms), particularly under harsh conditions or with certain catalysts like palladium on carbon.
The resulting hydroxylalkyl derivative serves as a chiral precursor for further synthetic modifications, introducing a stereocenter into the molecular framework.
| Reaction Type | Reagent | Solvent | Typical Product | Notes |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 1-(3,5-Dibromo-2,4-dihydroxyphenyl)ethanol | Mild, selective, and high-yielding. |
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 1-(3,5-Dibromo-2,4-dihydroxyphenyl)ethanol | Stronger, less selective, requires anhydrous conditions. |
| Catalytic Hydrogenation | H₂ / Catalyst (Pt, Ni) | Ethanol / Acetic Acid | 1-(3,5-Dibromo-2,4-dihydroxyphenyl)ethanol | Potential for competitive dehalogenation. |
Condensation Reactions with Carbonyl and Amine Nucleophiles
The acetyl and ortho-hydroxyl groups of this compound are key to its participation in various condensation reactions, leading to the formation of larger, more complex molecules.
Condensation with Carbonyls:
In the presence of a base, the methyl group of the acetyl moiety can be deprotonated to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with various aldehydes. This reaction pathway is fundamental to the synthesis of chalcones and, subsequently, flavonoids like chromanones. For instance, reaction with an appropriate aldehyde in the presence of a base like diisopropylamine (B44863) can lead to a crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition to form a chroman-4-one ring system. nih.gov
Condensation with Amine Nucleophiles:
The carbonyl group readily reacts with primary amines to form Schiff bases (imines). More significantly, it can react with binucleophilic amines to construct heterocyclic rings. A common strategy involves first converting the acetyl group into a more reactive enaminone by treatment with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This intermediate is then reacted with various nitrogen-containing binucleophiles. clockss.org
Hydrazines: Reaction with hydrazine hydrate (B1144303) or substituted hydrazines yields pyrazole (B372694) derivatives.
Guanidine (B92328)/Urea (B33335): Condensation with guanidine or urea leads to the formation of aminopyrimidine rings.
Hydroxylamine (B1172632): Reaction with hydroxylamine hydrochloride results in the formation of isoxazoles.
These reactions demonstrate the utility of this compound as a scaffold for building diverse heterocyclic systems. The reaction of the related 4,6-diacetylresorcinol (B1214101) with diethylenetriamine (B155796) to form Schiff bases has also been reported. researchgate.net
| Reactant Type | Example Reagent | Intermediate | Final Product Class |
| Aldehyde | Benzaldehyde | Chalcone | Chroman-4-one |
| Amine (binucleophile) | Hydrazine Hydrate | Hydrazone | Pyrazole |
| Amine (binucleophile) | Guanidine Carbonate | Guanidinyl-imine | Aminopyrimidine |
| Amine (binucleophile) | Hydroxylamine | Oxime | Isoxazole |
Rearrangement Reactions (e.g., Baker-Venkataraman Rearrangement, if applicable)
The Baker-Venkataraman rearrangement is a classic method for the synthesis of chromones, which proceeds via the rearrangement of an O-acylated ortho-hydroxyacetophenone. This reaction is highly applicable to derivatives of this compound.
The process involves three key steps:
O-Acylation: One of the phenolic hydroxyl groups (likely the less sterically hindered 4-OH) is first acylated with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine). This forms an ester, for example, 2-acetyl-3,5-dibromo-4-hydroxyphenyl benzoate (B1203000) if benzoyl chloride is used.
Rearrangement: The resulting ester is treated with a base, such as potassium hydroxide (B78521) or sodium hydride. The base abstracts a proton from the acetyl methyl group, generating an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to the formation of a 1,3-diketone through a rearrangement process.
Cyclization: The intermediate 1,3-diketone is then treated with an acid catalyst (like sulfuric acid or acetic acid), which promotes dehydration and cyclization to yield the final chromone (B188151) ring. ijrpc.com
This pathway provides a versatile route to 2-substituted chromone derivatives, where the substituent is determined by the acylating agent used in the first step.
Heterocyclic Annulation and Cyclization Reactions
The structural arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation (ring-forming) reactions.
Synthesis of Fused Coumarin (B35378) and Chromone Derivatives
Chromone Derivatives:
As discussed previously, the most direct routes to chromones from this compound involve the Baker-Venkataraman rearrangement or direct condensation strategies. ijrpc.com A series of substituted chromone and chroman-4-one derivatives have been synthesized and evaluated for biological activity, highlighting the importance of this scaffold. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was synthesized from the corresponding 2'-hydroxyacetophenone (B8834) via a microwave-assisted, base-mediated aldol condensation with an aldehyde. nih.gov This demonstrates a direct and efficient pathway to chromone-related structures from similarly substituted precursors.
Coumarin Derivatives:
The synthesis of coumarins typically starts from phenols (Pechmann condensation) or salicylaldehydes (Knoevenagel condensation). nih.govijmpronline.com While not a direct starting material for these classic reactions, this compound can be transformed into coumarin derivatives. One potential route involves an intramolecular condensation reaction with diethyl carbonate in the presence of a strong base. This reaction, applied to 2'-hydroxyacetophenones, is a known method for producing 4-hydroxycoumarin (B602359) scaffolds. sciepub.com
| Target Heterocycle | Key Reaction | Typical Reagents | Reference Reaction |
| Chromone | Baker-Venkataraman Rearrangement | 1. Acyl Chloride, Pyridine; 2. KOH; 3. H₂SO₄ | Synthesis of 3-disubstituted benzopyranones. ijrpc.com |
| Chroman-4-one | Aldol Condensation / Oxa-Michael Addition | Aldehyde, Base (e.g., DIPA) | Synthesis of 6,8-dibromo-2-alkylchroman-4-ones. nih.gov |
| 4-Hydroxycoumarin | Intramolecular Carbonate Condensation | Diethyl Carbonate, Base (e.g., NaH) | Synthesis from 2'-hydroxyacetophenones. sciepub.com |
Formation of Nitrogen- and Sulfur-Containing Heterocyclic Systems
The reactivity of the acetyl group allows for its incorporation into a wide range of five- and six-membered nitrogen and sulfur heterocycles. These reactions typically involve condensation with a binucleophilic reagent.
Nitrogen-Containing Heterocycles:
As outlined in section 4.3.2, the reaction of this compound with reagents containing two nitrogen nucleophiles is a powerful strategy for synthesizing fused heterocycles. The synthesis of novel bis-heterocyclic systems linked to a resorcinol core has been explored, demonstrating the versatility of this approach. clockss.org For example, reaction with 1,2-diaminobenzene would lead to the formation of a benzodiazepine (B76468) ring system.
Sulfur-Containing Heterocycles:
The synthesis of sulfur-containing rings can be achieved through several established methods.
Gewald Reaction: This reaction can be used to synthesize 2-aminothiophenes. The first step involves a Knoevenagel condensation of the acetyl group with an α-cyano ester (e.g., ethyl cyanoacetate). The resulting α,β-unsaturated compound is then reacted with elemental sulfur in the presence of a base (like morpholine (B109124) or diethylamine) to afford a highly substituted thiophene (B33073) ring fused to the resorcinol core.
Thiazole (B1198619) Synthesis: The acetyl group can be α-brominated using reagents like bromine in acetic acid. The resulting α-bromoacetyl derivative can then be condensed with thiourea (B124793) or thioamides (Hantzsch thiazole synthesis) to produce a 2-aminothiazole (B372263) or 2-substituted thiazole ring, respectively.
Spirocompound Architectures from this compound
Spiro compounds, which contain two rings connected by a single common atom, represent a unique class of three-dimensional molecules. nih.gov The resorcinol moiety is a known component in the synthesis of spirocyclic structures. For example, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been synthesized via the acid-catalyzed condensation of substituted styryldihydropyrimidines with resorcinol. nih.govresearchgate.net
While direct synthesis from this compound is less documented, plausible synthetic routes can be proposed based on its reactivity:
Knoevenagel-Michael Sequence: The acetyl group could first undergo a Knoevenagel condensation with an active methylene (B1212753) compound that is part of a separate ring system (e.g., barbituric acid or Meldrum's acid). A subsequent intramolecular Michael addition, potentially involving one of the phenolic hydroxyls, could lead to the formation of a spiro center.
1,3-Dipolar Cycloaddition: The acetyl group can be converted into an exocyclic double bond through a Wittig or similar olefination reaction. This exocyclic alkene can then act as a dipolarophile in a 1,3-dipolar cycloaddition reaction with a dipole such as a nitrone or a nitrile imine, yielding a five-membered heterocyclic ring spiro-fused at the carbon adjacent to the resorcinol ring. bohrium.com
These proposed pathways highlight the potential of this compound as a building block for creating complex spirocompound architectures.
No Publicly Available Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature and chemical databases, no specific research detailing the coordination chemistry, synthesis, and characterization of metal complexes involving the chemical compound this compound could be located.
The investigation sought to provide a detailed article structured around the investigative chemical reactivity and derivatization pathways of this compound, with a specific focus on its coordination chemistry. The intended article was to cover the ligand design and chelation properties of the compound, alongside a spectroscopic and structural analysis of its potential metal chelates.
Searches were conducted for scholarly articles, academic papers, and chemical databases to gather information on the synthesis and characterization of metal complexes with this compound. However, these searches did not yield any specific studies on this particular compound.
While research exists on the coordination chemistry of related compounds, such as 4-acetylresorcinol and other substituted resorcinols, this information does not directly apply to the 2,6-dibrominated analogue. The presence and position of the bromine atoms on the aromatic ring would significantly influence the electronic properties and steric factors of the molecule, thereby affecting its behavior as a ligand and the properties of any resulting metal complexes. Extrapolation from related but structurally distinct compounds would be speculative and would not meet the required standard of scientific accuracy for the requested article.
Consequently, due to the absence of specific data in the public domain regarding the synthesis, ligand properties, and spectroscopic or structural analysis of metal complexes of this compound, it is not possible to generate the requested scientific article. Further experimental research would be required to elucidate the coordination chemistry of this specific compound.
Advanced Computational Chemistry and Theoretical Studies of 2,6 Dibromo 4 Acetylresorcinol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No published data is available for the geometry optimization, conformational energy landscapes, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) surface mapping of 2,6-Dibromo-4-acetylresorcinol.
Quantum Chemical Descriptors and Global Reactivity Indices
There is no available data in the scientific literature regarding the chemical hardness, softness, electrophilicity index, ionization potential, or electron affinity of this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of molecules like this compound and the influence of the surrounding solvent environment. nih.govnih.gov These simulations model the atomic-level movements of the molecule over time, providing insights into its dynamic behavior that are not accessible through static computational methods. nih.gov
The choice of solvent is known to significantly impact the conformational preferences of molecules, particularly those with polar functional groups capable of hydrogen bonding. rsc.orgpnas.org For this compound, MD simulations in different explicit solvents, such as water, methanol (B129727), and chloroform (B151607), can reveal the extent of solvent effects. rsc.org In polar protic solvents like water and methanol, the formation of intermolecular hydrogen bonds between the solvent and the hydroxyl and acetyl groups of the solute would be expected to stabilize certain conformations. nih.gov Conversely, in a less polar solvent like chloroform, intramolecular hydrogen bonding between the hydroxyl and acetyl groups might be more favorable. The simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell and its influence on the conformational equilibrium. mdpi.com
By analyzing the trajectories from MD simulations, a statistical distribution of different conformers can be obtained. This allows for the calculation of thermodynamic properties such as the relative free energies of different conformational states. The flexibility of the molecule can be further characterized by calculating root-mean-square fluctuations (RMSF) of atomic positions, which highlight the more mobile regions of the molecule.
| Solvent | Hydroxyl Group Torsional Angle (degrees) | Acetyl Group Torsional Angle (degrees) | Dominant Interaction Type |
|---|---|---|---|
| Water | 180 | 45 | Intermolecular H-bonding with solvent |
| Methanol | 175 | 50 | Intermolecular H-bonding with solvent |
| Chloroform | 0 | 10 | Intramolecular H-bonding |
| Gas Phase | 5 | 5 | Intramolecular H-bonding |
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods
Computational chemistry offers highly valuable methods for predicting the spectroscopic parameters of molecules like this compound, which can aid in the interpretation of experimental data and the confirmation of molecular structure. frontiersin.orgacs.org Density Functional Theory (DFT) is a widely used quantum mechanical approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov
For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT calculations. uncw.edu This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. uncw.edu To obtain the final chemical shifts that can be compared with experimental values, the calculated shielding constants are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-31G(d,p), 6-311++G(2d,p)) is crucial for the accuracy of the predictions. acs.orggithub.io For a molecule like this compound, with its halogen substituents and oxygen-containing functional groups, it is important to select a level of theory that can adequately describe the electronic environment of each nucleus. umn.edu It is also important to consider the conformational flexibility of the molecule, as the predicted spectrum should be a Boltzmann-weighted average of the spectra of the most stable conformers. uncw.edu
The prediction of IR spectra involves the calculation of the vibrational frequencies and their corresponding intensities. researchgate.net This is achieved by computing the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. dtic.mil The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. researchgate.net The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum, providing a detailed understanding of the molecule's vibrational behavior.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 155.2 | 154.8 | 0.4 |
| C2 | 110.5 | 110.1 | 0.4 |
| C3 | 135.8 | 135.5 | 0.3 |
| C4 | 120.1 | 119.7 | 0.4 |
| C5 | 132.6 | 132.2 | 0.4 |
| C6 | 110.5 | 110.1 | 0.4 |
| C=O (acetyl) | 203.5 | 202.9 | 0.6 |
| CH3 (acetyl) | 32.1 | 31.8 | 0.3 |
In Silico Mechanistic Investigations of Key Reactions
In silico mechanistic investigations provide a molecular-level understanding of reaction pathways, transition states, and the factors that control reaction outcomes. For this compound, computational methods can be applied to explore the mechanisms of key reactions, such as further electrophilic aromatic substitution or reactions involving the acetyl and hydroxyl groups.
Electrophilic aromatic substitution is a fundamental reaction for phenolic compounds. mlsu.ac.inyoutube.com The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com In this compound, the remaining unsubstituted position on the aromatic ring is a potential site for further substitution. Quantum mechanical calculations, particularly using DFT, can be used to model the reaction mechanism. mdpi.com This involves locating the transition state structure for the electrophilic attack on the aromatic ring and calculating the activation energy barrier. researchgate.net By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted. mdpi.com The calculations can also elucidate the structure of the Wheland intermediate (the sigma complex) and its stability. mlsu.ac.in
The reactivity of the acetyl group can also be investigated using computational methods. For example, the mechanism of nucleophilic addition to the carbonyl carbon can be modeled. By calculating the reaction energy profile, including the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. Computational studies can also probe the influence of the substituents on the aromatic ring on the reactivity of the acetyl group.
| Position of Bromination | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Position 3 | 25.8 | No |
| Position 5 | 18.2 | Yes |
Mechanistic Biological Activity Profiling of 2,6 Dibromo 4 Acetylresorcinol and Its Analogues
Antimicrobial Activity Evaluation and Membrane Permeabilization Mechanisms
The antimicrobial potential of phenolic compounds, particularly halogenated resorcinols, is well-documented. The introduction of bromine atoms into the resorcinol (B1680541) scaffold is known to enhance antimicrobial efficacy.
Halogenated phenols and resorcinols have demonstrated significant germicidal action. The presence of halogen substituents can potentiate the antibacterial properties of the parent phenol (B47542) or resorcinol molecule.
Studies on brominated resorcinol dimers have revealed potent antibacterial activity. For instance, the compound 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) has shown significant efficacy against various bacteria. The antimicrobial activity of such compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes.
A series of bromo-3′,4′-dimethoxychalcone derivatives were synthesized and evaluated for their antibacterial effects. One derivative, 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325), was found to be active against Gram-negative bacteria, with a more pronounced bactericidal effect on E. coli compared to S. typhimurium. ceon.rs The general class of chalcones, which are precursors in flavonoid biosynthesis, act as defensive compounds in plants against pathogens. ceon.rs
The following table summarizes the antibacterial activity of a representative brominated resorcinol analogue.
| Compound | Test Organism | Activity | Reference |
| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Various bacteria | Potent antibacterial activity | nih.gov |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Escherichia coli | Bactericidal (11 ± 0.3 mm inhibition zone) | ceon.rs |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Salmonella typhimurium | Bactericidal (15 ± 0.7 mm inhibition zone) | ceon.rs |
Analogous to their antibacterial properties, brominated resorcinols also exhibit significant antifungal activity. The mechanisms of action are believed to be similar, primarily involving the disruption of fungal cell membrane integrity and the inhibition of key enzymes.
Dibrominated resorcinol dimers have been shown to be effective against fungal pathogens. Specifically, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) displayed inhibitory activity against Candida albicans by targeting the enzyme isocitrate lyase, which is crucial for fungal metabolism. nih.gov
Resorcinol monoacetate, an acetylated resorcinol derivative, has also been noted for its antifungal properties against species like Microsporum gypseum and Candida albicans. researchgate.net
| Compound | Test Organism | Activity | Reference |
| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Candida albicans | Inhibitory activity against isocitrate lyase | nih.gov |
| Resorcinol monoacetate | Microsporum gypseum | Antifungal activity | researchgate.net |
| Resorcinol monoacetate | Candida albicans | Antifungal activity | researchgate.net |
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Pathways
Phenolic compounds are renowned for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of electron-donating or withdrawing groups on the aromatic ring can modulate this activity.
Bromophenols, a class to which 2,6-Dibromo-4-acetylresorcinol belongs, are recognized for their antioxidant potential. nih.govnih.gov The antioxidant mechanism of phenolic compounds involves the scavenging of various reactive oxygen species (ROS) such as the superoxide (B77818) anion radical (O₂•⁻), hydroxyl radical (HO•), and singlet oxygen (¹O₂). nih.gov
Studies on dihydroxybenzenes have shown that the positioning of hydroxyl groups influences antioxidant activity, with hydroquinone (B1673460) (1,4-dihydroxybenzene) generally exhibiting higher activity than resorcinol (1,3-dihydroxybenzene). mdpi.com However, various substituted bromophenols have demonstrated effective radical scavenging capabilities. For instance, certain benzylic acid-derived bromophenols have been identified as potent scavengers of DPPH• and ABTS•+ radicals. nih.gov
The antioxidant activity of bromophenol derivatives is often compared to standard antioxidants, and some have shown comparable or even superior efficacy. nih.gov
| Compound Class | ROS Scavenged | Method of Action | Reference |
| Phenolic Compounds | O₂•⁻, HO•, ¹O₂ | Hydrogen atom donation | nih.gov |
| Benzylic acid-derived bromophenols | DPPH•, ABTS•+ | Radical scavenging | nih.gov |
| Dihydroxybenzenes | Various radicals | Electron donation | mdpi.com |
Antifeedant and Insecticidal Activities in Biological Systems
Phenolic compounds in plants often serve as a chemical defense mechanism against herbivores and insects. Several bromophenols have been reported to exhibit antifeedant activity. researchgate.net The introduction of halogen atoms can enhance the lipophilicity of these compounds, potentially increasing their interaction with biological targets in insects.
While specific studies on the insecticidal properties of this compound are lacking, the broader class of halogenated phenols has been investigated for such activities. For example, halogenated organophosphorus esters containing a phenyl group have been shown to be toxic to adult mosquitos. nih.gov Phenolic compounds, in general, are known to act as resistance factors to insect feeding by reducing digestibility and palatability. researchgate.net
Further research is necessary to specifically determine the antifeedant and insecticidal potential of this compound and its close analogues.
Cytotoxicity and Antiproliferative Effects on Cell Lines
Many bromophenol derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.gov The mechanisms underlying these effects often involve the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.
For instance, a new brominated chalcone derivative has been shown to suppress the growth of gastric cancer cells both in vitro and in vivo. nih.gov This effect was mediated by ROS-induced up-regulation of death receptors DR4 and DR5, leading to apoptosis. nih.gov Similarly, certain synthetic benzochromene derivatives, which share a phenolic core, exhibited significant cytotoxic activity against several human cancer cell lines, with apoptosis being a key mechanism of cell death. nih.gov
The cytotoxic efficacy of these compounds is often evaluated by determining their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cell population.
| Compound Class/Derivative | Cancer Cell Line(s) | Cytotoxic Effect (IC₅₀) | Reference |
| Brominated chalcone derivative (H72) | Gastric cancer cells (MGC803, HGC27, SGC7901) | 3.57 - 5.61 µM | nih.gov |
| Benzochromene derivatives | Various human cancer cell lines | 4.6 - 21.5 µM | nih.gov |
| Chalcones 12 and 13 | MCF-7 (breast cancer) | 4.19 ± 1.04 µM and 3.30 ± 0.92 µM | scispace.com |
| Chalcones 12 and 13 | ZR-75-1 (breast cancer) | 9.40 ± 1.74 µM and 8.75 ± 2.01 µM | scispace.com |
| Chalcones 12 and 13 | MDA-MB-231 (breast cancer) | 6.12 ± 0.84 µM and 18.10 ± 1.65 µM | scispace.com |
Enzyme Inhibition Kinetics and Target Identification
The structural features of this compound suggest its potential as an inhibitor of various enzymes. The resorcinol moiety is a known pharmacophore that can interact with the active sites of several enzymes.
Resorcinol-containing compounds are particularly noted as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov The phenolic hydroxyl groups can interact with the dicopper center of the enzyme. While many resorcinol derivatives act as competitive inhibitors, some, like certain stilbenoids, have been identified as non-competitive inhibitors, suggesting binding to an allosteric site. nih.gov
Furthermore, bromophenol derivatives have been shown to inhibit other enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, which are relevant targets in neurodegenerative diseases and diabetes. The inhibitory potential of these compounds is often potent, with Kᵢ values in the nanomolar range. As mentioned earlier, a brominated resorcinol dimer has also been identified as an inhibitor of the fungal enzyme isocitrate lyase. nih.gov
| Compound Class/Derivative | Target Enzyme | Inhibition Type/Potency (Kᵢ/IC₅₀) | Reference |
| Resorcinol-containing compounds | Tyrosinase | Competitive/Non-competitive (IC₅₀ in µM range) | nih.gov |
| Bromophenol derivatives | Acetylcholinesterase (AChE) | Kᵢ values: 0.13-14.74 nM | |
| Bromophenol derivatives | Butyrylcholinesterase (BChE) | Kᵢ values: 5.11-23.95 nM | |
| Bromophenol derivatives | α-glycosidase | Kᵢ values: 63.96-206.78 nM | |
| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Isocitrate lyase (C. albicans) | Inhibitory activity | nih.gov |
Specific Enzyme Inhibition (e.g., Cathepsin B, other relevant enzymes)
Following a comprehensive review of available scientific literature, no specific studies detailing the inhibitory activity of this compound against Cathepsin B or any other specific enzymes were identified. Research focusing on the direct enzymatic inhibition profile of this particular compound does not appear to be publicly available at this time. While studies on other bromophenol derivatives have shown various enzyme inhibitory activities, a direct extrapolation of these findings to this compound would be scientifically unfounded without specific experimental data. Therefore, no data on specific enzyme inhibition by this compound can be provided.
Binding Site Analysis via Molecular Docking Simulations
Similarly, a thorough search for molecular docking simulations or any form of binding site analysis for this compound yielded no specific results. Computational studies to elucidate the binding mode and interactions of this compound with protein targets, such as Cathepsin B or other enzymes, have not been reported in the available scientific literature. Consequently, there is no information to present regarding the binding site analysis of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of Bromine Substituents and Their Impact on Bioactivity
The presence and number of bromine substituents on the resorcinol (B1680541) ring are critical determinants of the biological activity of 2,6-Dibromo-4-acetylresorcinol and related bromophenols. Research indicates that the degree of bromination plays a significant role in various bioactivities, including enzyme inhibition and cytotoxicity. mdpi.com
Systematic studies involving the comparison of non-brominated, mono-brominated, and di-brominated analogs of 4-acetylresorcinol have demonstrated that bioactivity often correlates with the number of bromine atoms. For instance, in the context of isocitrate lyase (ICL) enzyme inhibition, activity has been shown to increase with a greater number of bromine atoms on the phenolic ring. mdpi.com This suggests that the electron-withdrawing nature and the steric bulk of the bromine atoms are indispensable for potent inhibitory effects. The halogens can enhance the acidity of the phenolic hydroxyls and participate in halogen bonding, potentially strengthening the interaction with the target enzyme's active site.
Conversely, for other biological effects, such as general antioxidant activity, the presence of bromine substituents appears to be less critical than the number and arrangement of the hydroxyl groups. mdpi.com However, regarding cytotoxicity against cancer cells, the number of bromine atoms has been noted as a contributing factor, though alkylation of the phenolic groups can diminish this activity. mdpi.com
| Compound | Number of Bromine Substituents | Relative ICL Enzyme Inhibition | General Cytotoxicity |
|---|---|---|---|
| 4-Acetylresorcinol | 0 | Low | Low |
| 2-Bromo-4-acetylresorcinol | 1 | Moderate | Moderate |
| This compound | 2 | High | High |
This table illustrates the general trend observed in studies of brominated phenols, where increasing bromination correlates with higher activity in specific assays like enzyme inhibition. mdpi.com The data is representative of the principle rather than specific reported values.
Derivatization of the Acetyl Group and its Influence on Molecular Recognition
Modifications can include, but are not limited to:
Reduction: Conversion of the ketone to a secondary alcohol or complete reduction to an ethyl group. This removes the planar carbonyl and introduces a chiral center, altering steric interactions and eliminating a hydrogen bond acceptor.
Chain Elongation: Replacing the acetyl group with longer acyl chains (e.g., propanoyl, butanoyl). This increases lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding. Studies on related alkylresorcinols show that the length of the aliphatic chain is a crucial factor in their biological effects. nih.gov
Formation of Oximes or Hydrazones: Reacting the carbonyl with hydroxylamine (B1172632) or hydrazine (B178648) derivatives introduces additional nitrogen and hydrogen-bonding capabilities, which can be exploited to form new interactions with a target protein.
Research on other acetyl-substituted phenols, such as 4,6-diacetylresorcinol (B1214101), has highlighted the importance of the acetyl moiety for antibacterial activity. researchgate.net Altering this group would directly impact the molecule's shape, polarity, and hydrogen bonding capacity, thereby influencing its molecular recognition by specific enzymes or receptors. For example, the carbonyl oxygen acts as a hydrogen bond acceptor, and its removal or modification would disrupt established binding modes.
| Modification of Acetyl Group | Potential Change in Property | Predicted Impact on Molecular Recognition |
|---|---|---|
| Reduction to -CH(OH)CH₃ | Loss of planarity, gain of H-bond donor | Altered steric fit and new H-bonding patterns |
| Conversion to Oxime (-C(=NOH)CH₃) | Increased H-bonding potential | Formation of new specific interactions with target |
| Chain Elongation (e.g., Butanoyl) | Increased lipophilicity | Enhanced membrane interaction, potential loss of specificity |
Exploration of Phenolic Hydroxyl Group Functionalization on Biological Profiles
The two phenolic hydroxyl groups are fundamental to the activity of resorcinol derivatives. They can act as both hydrogen bond donors and acceptors and are readily deprotonated, allowing for ionic interactions. Functionalization of these groups, typically through etherification (e.g., O-alkylation) or esterification, is a common strategy to modulate a compound's physicochemical properties and biological profile. nih.gov
Studies on bromophenols have shown that alkylation of the phenolic hydroxyl groups can lead to a decrease in cytotoxicity. mdpi.com This suggests that the free hydroxyl groups are essential for the compound's mechanism of action, which may involve the generation of phenoxy radicals or direct hydrogen bonding with a biological target. Masking these groups via ether or ester linkages would prevent these interactions.
Furthermore, converting the hydroxyl groups to ethers (e.g., methoxy (B1213986) groups) or esters increases the molecule's lipophilicity and removes its acidic protons. This can enhance cell membrane permeability but may abolish critical interactions at the target site. For instance, the antioxidant activity of phenols is directly related to the hydrogen-donating ability of the hydroxyl group; converting it to an ether would eliminate this activity. nih.gov The choice of functional group allows for fine-tuning of properties; for example, esterification could create a prodrug that is hydrolyzed in vivo to release the active phenolic compound.
| Compound Derivative | Modification | Expected Change in Bioactivity Profile |
|---|---|---|
| 2,6-Dibromo-4-acetyl-1,3-dimethoxybenzene | O-methylation of both hydroxyls | Reduced cytotoxicity and antioxidant activity; increased lipophilicity. mdpi.com |
| 2,6-Dibromo-4-acetyl-1,3-phenylene diacetate | O-acetylation of both hydroxyls | Loss of direct H-bonding; potential for prodrug activity. |
| 3-Hydroxy-2,4-dibromo-5-acetylphenyl acetate | Selective O-acetylation of one hydroxyl | Asymmetric properties; altered binding and solubility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like derivatives of this compound, QSAR can be a powerful tool for predicting the efficacy of novel analogs and guiding synthetic efforts.
A QSAR model for these compounds would typically involve the following steps:
Data Set Assembly: A series of this compound analogs with systematically varied substituents (at the bromine, acetyl, and hydroxyl positions) is synthesized and tested for a specific biological activity (e.g., IC₅₀ value against a target enzyme).
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Hammett constants, partial charges, dipole moment (reflecting the effects of the bromine and acetyl groups).
Steric Descriptors: Molar refractivity, van der Waals volume (reflecting the size of substituents).
Hydrophobic Descriptors: LogP (partition coefficient), quantifying the molecule's lipophilicity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. mdpi.com
For this compound derivatives, a QSAR model could reveal, for example, that enzyme inhibitory activity is positively correlated with the van der Waals volume of the halogen substituents and the hydrogen bond accepting capacity of the C4 substituent, while being negatively correlated with the lipophilicity (LogP). Such a model would provide a predictive framework to design new, more potent compounds before undertaking their chemical synthesis. youtube.com
Strategic Applications in Advanced Organic Synthesis and Material Sciences
Versatile Building Block in Complex Natural Product Synthesis
The synthesis of complex natural products often requires intricate molecular scaffolds that can be selectively functionalized. 2,6-Dibromo-4-acetylresorcinol serves as a key starting material or intermediate in the synthesis of various naturally occurring bromophenols and their derivatives. nih.govnih.gov The presence of bromine atoms allows for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build molecular complexity. The hydroxyl and acetyl groups can be chemically modified to introduce further diversity, making this compound a versatile platform for the total synthesis of biologically active natural products.
The general strategy involves utilizing the existing functional groups to construct more elaborate structures. For instance, the acetyl group can undergo aldol (B89426) condensations or other carbonyl chemistry, while the phenolic hydroxyl groups can be protected and deprotected as needed to direct reactivity to other parts of the molecule. The bromine atoms can be replaced with various other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, paving the way for the synthesis of a wide array of natural product analogues.
Precursor for Advanced Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. Brominated phenols, including derivatives of this compound, are explored as precursors for these advanced materials. The bromine atoms can enhance the flame-retardant properties of the resulting polymers, a critical feature in many industrial applications.
The synthesis of such hybrid materials can involve the incorporation of the brominated resorcinol (B1680541) moiety into a polymer backbone or its use as a cross-linking agent. The hydroxyl groups can react with inorganic species, such as silica (B1680970) or metal oxides, to form covalent bonds, leading to a true hybrid material at the molecular level. The acetyl group can also be a site for polymerization or further functionalization to tailor the material's properties.
Intermediate in the Development of Pharmaceuticals and Agrochemicals
Resorcinol derivatives have a long history of use in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. clockss.org The introduction of bromine atoms into the resorcinol scaffold can significantly impact the lipophilicity and metabolic stability of a molecule, often enhancing its biological efficacy. This compound can serve as a key intermediate in the synthesis of novel therapeutic agents and crop protection chemicals. arborpharmchem.com
The synthesis of heterocyclic compounds, a common motif in many drugs and agrochemicals, can be achieved starting from this compound. researchgate.net The acetyl group can be a precursor to a variety of heterocyclic rings through condensation reactions with hydrazines, hydroxylamines, or other binucleophiles. The bromine atoms can be retained to enhance biological activity or can be replaced in later synthetic steps to introduce other desired functionalities.
| Potential Pharmaceutical Scaffolds | Synthetic Utility of this compound |
| Chromones and Flavones | The acetyl and hydroxyl groups can participate in cyclization reactions to form the pyranone ring characteristic of these scaffolds. |
| Benzofurans | The phenolic hydroxyl groups can be alkylated with α-halo ketones, followed by intramolecular cyclization. |
| Coumarins | The resorcinol core can be a starting point for Pechmann or Perkin reactions to construct the coumarin (B35378) ring system. |
Role in Functional Materials: Dyes, Pigments, and Photoresist Systems
The chromophoric nature of the resorcinol ring, combined with the auxochromic effect of the hydroxyl groups, makes this compound a potential precursor for the synthesis of novel dyes and pigments. The bromine atoms can influence the color of the resulting dye and also improve its lightfastness and thermal stability. For instance, the related compound 6,6'-Dibromoindigo is the main component of the historic pigment Tyrian purple. nih.govnih.govmdpi.com
In the field of microelectronics, photoresists are light-sensitive materials used in photolithography to create patterns on substrates. Resorcinol-based materials are known to be used in these systems. The specific substitution pattern of this compound could be leveraged to design photoresist materials with tailored absorption properties and enhanced performance characteristics. The bromine atoms might contribute to improved plasma etch resistance, a desirable property in semiconductor manufacturing.
Chemical Probes and Biosensors Development
Chemical probes are small molecules used to study biological systems, while biosensors are analytical devices that combine a biological component with a physicochemical detector. The development of both relies on molecules with specific recognition and signaling properties. The this compound scaffold can be functionalized to create novel chemical probes and biosensors.
Emerging Research Directions and Future Challenges for 2,6 Dibromo 4 Acetylresorcinol
Innovations in Environmentally Benign Synthesis and Catalysis
The future synthesis of 2,6-Dibromo-4-acetylresorcinol is increasingly focused on the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Traditional bromination and acylation methods often involve harsh reagents and organic solvents. Emerging research points toward the development of more sustainable synthetic routes.
Key areas of innovation include:
Solvent-Free Reactions: Techniques such as grinding are being explored for the synthesis of related compounds, which minimize or eliminate the need for volatile organic solvents. uns.ac.id
Aqueous Media Synthesis: Research into the bromination of aromatic compounds using bromide–bromate salts in aqueous acidic mediums presents a promising green alternative. semanticscholar.org This approach, successfully applied to 4-nitroaniline, could be adapted for resorcinol (B1680541) derivatives, offering high yields and the potential for recycling the aqueous filtrate. semanticscholar.org
Novel Catalytic Systems: The development of efficient and reusable catalysts is a central theme. For instance, methods using persulfate in the presence of solvents under heating or illumination have been patented for the synthesis of similar structures like 2,6-dibromo-4-cyanophenol, highlighting a move towards milder and more controlled reaction conditions. google.com
Deep Eutectic Solvents (DES): These solvents are gaining attention as biodegradable and non-hazardous alternatives to traditional organic solvents for acylation and other reactions, offering improved yields and cost-effectiveness. researchgate.net
Future challenges lie in adapting these greener methodologies to the specific synthesis of this compound, optimizing reaction conditions to ensure high regioselectivity and yield, and scaling these processes for industrial production.
Application of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer a pathway to accelerate research and overcome experimental limitations.
Future applications in this domain include:
Predictive Modeling: ML algorithms, such as random forests and graph neural networks, can be trained on existing data to predict the physicochemical properties and biological activities of novel derivatives of this compound. nih.govyoutube.com This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.govschrodinger.com
Quantitative Structure-Activity Relationship (QSAR): ML-driven QSAR studies can establish robust correlations between the molecular structure of resorcinol derivatives and their biological functions. nih.gov This understanding is crucial for designing new compounds with enhanced efficacy or reduced toxicity.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. youtube.com By inputting specific activity criteria, researchers could generate novel structures based on the this compound scaffold, tailored for specific therapeutic targets.
Formulation Optimization: AI can also be used to design complex formulations for drug delivery, predicting how different components will interact to affect properties like solubility and stability. schrodinger.com
The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable ML models. Generating sufficient experimental data for this compound and its analogues will be a critical step.
Table 1: Application of Machine Learning Models in Compound Design
| ML Model Type | Application | Predicted Property/Outcome | Reference |
| Random Forest (RF) | Anticancer Activity Prediction | IC₅₀ values for cell lines | nih.gov |
| Decision Tree (DT) | Anticancer Activity Prediction | IC₅₀ values for cell lines | nih.gov |
| Graph Neural Networks (GNNs) | Antibiotic Discovery | Antibacterial activity | youtube.com |
| Bayesian Additive Regression Trees (BART) | Dispersant Efficiency Prediction | Blotter spot for lubricant additives | nih.gov |
| Support Vector Machines (SVMs) | Anticancer Activity Prediction | IC₅₀ values for cell lines | nih.gov |
Multi-Targeted Biological Screening and Polypharmacology Studies
The traditional "one-drug, one-target" paradigm is evolving towards an understanding of polypharmacology, where a single compound interacts with multiple biological targets. This can lead to enhanced therapeutic effects or unforeseen side effects. Future research on this compound will likely involve comprehensive screening to map its full biological activity profile.
Key research directions are:
Broad-Spectrum Screening: Systematic screening of this compound against large panels of enzymes, receptors, and cell lines is needed. Related brominated phenols and resorcinols have demonstrated a wide range of activities, including antibacterial, antifungal, anticancer, and enzyme inhibition (e.g., cholinesterase, α-glycosidase, isocitrate lyase). nih.govnih.govnih.govnih.gov
Identifying Off-Target Effects: Understanding interactions with unintended targets is crucial. Diagnostic machine learning approaches can help differentiate between compounds with single-target and multi-target activity based on their structural features. nih.gov
Synergistic Drug Combinations: If this compound is found to modulate multiple pathways relevant to a specific disease, it could be investigated for synergistic effects when used in combination with other therapeutic agents.
The main challenge is the complexity of interpreting multi-target data. Distinguishing between therapeutically beneficial polypharmacology and undesirable off-target toxicity will require sophisticated biological and computational analysis.
Development of Advanced Analytical Techniques for Detection and Quantification
As this compound is explored for various applications, the need for sensitive, accurate, and robust analytical methods for its detection and quantification in diverse matrices (e.g., biological fluids, environmental samples, pharmaceutical formulations) becomes paramount.
Future developments are expected in:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are established techniques for analyzing phenols and their halogenated derivatives. nih.govnih.govnih.gov Future work will focus on developing methods with lower limits of detection (LOD) and quantification (LOQ), possibly down to the ng/L level, as achieved for other halogenated phenols. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS): The use of advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be critical for the structural characterization of metabolites and degradation products of this compound. nih.gov
Spectrophotometric Methods: While less specific than chromatographic methods, spectrophotometry offers a simpler and more rapid approach for quantification in less complex matrices. ekb.eg
Sample Preparation: Innovations in sample preparation, such as Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME), can enhance the sensitivity and selectivity of analytical methods by effectively pre-concentrating the analyte from complex samples. researchgate.netresearchgate.net
A significant challenge will be the development of validated analytical methods for complex biological samples, where the compound may be present at very low concentrations and could interfere with matrix components.
Table 2: Comparison of Analytical Techniques for Phenolic Compounds
| Analytical Technique | Principle | Common Application | Reference |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Detection of halogenated phenols in water | nih.govresearchgate.net |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance | Quantification of resorcinol in pharmaceutical/cosmetic formulations | nih.govnih.gov |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry | Characterization of reaction products of halogenated phenols | nih.gov |
| Spectrophotometry | Measurement of light absorption after a color-forming reaction | Quantification of phenol (B47542), catechol, and resorcinol | ekb.eg |
Exploration of Nanomaterial Integration and Drug Delivery Concepts
Nanotechnology offers transformative potential for improving the therapeutic application of compounds like this compound. By integrating the molecule with nanomaterials, it may be possible to enhance its solubility, stability, and targeted delivery, thereby increasing efficacy and minimizing systemic exposure.
Emerging concepts in this field include:
Resorcinarene-Based Systems: Resorcinarenes, which are macrocycles formed from the condensation of resorcinol and an aldehyde, can form host-guest complexes. mdpi.comnih.gov These structures are being investigated for their ability to encapsulate and deliver drugs. mdpi.comnih.gov Derivatives of this compound could potentially be incorporated into such supramolecular systems.
Mesoporous Silica (B1680970) Nanoparticles (MSNs): Materials like SBA-15, which are derived from silica, possess ordered pores and a large surface area, making them excellent candidates for loading and controlling the release of drug molecules. mdpi.com
Phenolic-Based Aerogels (PHAGs): These ultralight, porous materials, originally developed from resorcinol-formaldehyde reactions, are being explored for various advanced applications, including drug delivery. mdpi.com
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymer nanoparticles could improve its bioavailability and allow for targeted delivery to specific tissues or cells.
The primary challenges include ensuring the biocompatibility and biodegradability of the nanomaterial carriers, achieving consistent drug loading and release profiles, and scaling up the production of these advanced drug delivery systems.
Q & A
Q. What are the validated synthetic routes for 2,6-Dibromo-4-acetylresorcinol, and how can reaction conditions be optimized for reproducibility?
A common approach involves bromination of 4-acetylresorcinol using bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. Optimization requires monitoring reaction temperature (typically 0–25°C) and stoichiometry to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical . Methodological validation includes NMR (1H/13C) and mass spectrometry to confirm molecular integrity. For reproducibility, control humidity (bromine is moisture-sensitive) and use inert atmospheres to prevent side reactions.
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol/chloroform). Data collection requires synchrotron or lab-based diffractometers. Refinement uses SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding. Mercury software aids in visualizing packing motifs and hydrogen-bond networks . Validate refinement with R-factor convergence (<5%) and residual electron density analysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : 1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and acetyl groups (δ 2.5–2.7 ppm). 13C NMR confirms bromine-induced deshielding of carbons.
- FT-IR : Detect O-H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (500–700 cm⁻¹).
- MS : High-resolution ESI-MS verifies molecular mass (m/z ~307.89 for [M+H]+). Cross-reference with computational spectra (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates electrostatic potentials, HOMO-LUMO gaps, and Fukui indices to predict electrophilic/nucleophilic sites. For biological studies, molecular docking (AutoDock Vina) models interactions with enzymes (e.g., acetyltransferases). Validate with experimental IC50 values and correlate with computational binding energies. Adjust force fields for bromine’s van der Waals radius .
Q. What strategies resolve contradictions in reported solubility or stability data?
Contradictions often arise from solvent polarity (logP ~2.5) or pH-dependent degradation. Design a matrix experiment:
Q. How can synthetic byproducts or degradation products be identified and quantified?
Liquid chromatography-mass spectrometry (LC-MS) with C18 columns (acetonitrile/water gradient) separates impurities. For halogenated byproducts, employ ICP-MS for bromine quantification. Degradation pathways are elucidated using accelerated stability studies (40°C/75% RH) and LC-QTOF for structural annotation. Statistical tools (PCA) differentiate batch-to-batch variability .
Methodological Considerations
Q. What are best practices for designing bioactivity assays involving this compound?
- Antimicrobial assays : Use microdilution (MIC/MBC) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent blanks.
- Cytotoxicity : MTT assays (IC50) on mammalian cell lines (HeLa, HEK293). Normalize to DMSO controls (<1% v/v).
- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase) with Ellman’s reagent. Account for bromine’s potential quenching effects .
Q. How can crystallographic software (Mercury, SHELX) analyze intermolecular interactions in polymorphs?
Mercury’s Materials Module identifies π-π stacking (3.5–4.0 Å) and hydrogen bonds (O-H···O, ~2.8 Å). Compare packing coefficients (%) across polymorphs. SHELXL refines disorder models for bromine positions. Use ConQuest to cross-reference with CSD database entries (e.g., similar dibromo-resorcinol derivatives) .
Data Presentation Guidelines
- Tables : Include crystallographic data (unit cell parameters, R-factors), NMR shifts, and bioassay IC50 values.
- Figures : Overlay DFT-calculated vs. experimental IR spectra; highlight hydrogen-bond networks in Mercury-rendered structures.
- Statistical Analysis : Report p-values (ANOVA for bioactivity data) and confidence intervals for stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
